![molecular formula C23H20N6O3 B2790335 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900276-87-1](/img/structure/B2790335.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule. It has a molecular weight of 531.66 . The compound is part of a class of molecules known as hydrazones, which have been studied for their potential applications in various fields, including the extraction and spectrophotometric determination of metal ions, catalytic processes, and wastewater treatment .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound was characterized using various spectroscopic techniques such as infrared, mass spectra, nuclear magnetic resonance, electronic spectra, electron spin resonance, and magnetic moment measurements, as well as elemental and thermal analyses . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis
The compound has been used to prepare complexes with some transition metals, including copper (II), nickel (II), cobalt (II), manganese (II), zinc (II), palladium (II), iron (III), ruthenium (III), uranyl (VI), and titanium (IV) . The ratio between the metal ion and the ligand depends on the acidity of the metallic ions and their oxidation numbers .Physical And Chemical Properties Analysis
The compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Applications De Recherche Scientifique
Molecular Docking Studies
This compound has been utilized in molecular docking studies to explore its binding interactions with biological targets. For instance, it has been docked with Ampicillin-CTX-M-15, showing a good binding score, which suggests potential as a lead compound in drug design .
Density Functional Theory (DFT) Analysis
The quantum parameters of the compound have been investigated using DFT. This analysis helps in understanding the electronic properties, such as the distribution of HOMO and LUMO orbitals, which are crucial for predicting reactivity and interaction with other molecules .
Supramolecular Chemistry
The compound has been characterized by single crystal XRD analysis, and its role in stabilizing supramolecular assemblies through various intermolecular interactions, including hydrogen bonding and π-ring interactions, has been studied .
Hirshfeld Surface Analysis
Hirshfeld surface analysis has been performed on this compound to probe the detailed intermolecular interactions. This is important for the design of new materials and pharmaceuticals .
Interaction Energy Calculations
Calculations of interaction energy have been conducted to determine the types of energies prominent in stabilizing the supramolecular assembly. This information is valuable for the synthesis of new compounds with desired properties .
Synthesis of Bioactive Compounds
The compound serves as a building block for synthesizing various heterocyclic and bioactive compounds. Its multifunctional groups enhance the aromaticity of the overall structure, making it a versatile reactant in organic synthesis .
Analgesic and Anti-inflammatory Applications
Derivatives of 4-aminoantipyrine, a related compound, have been tested for biological activities such as analgesic and anti-inflammatory effects. This suggests that our compound of interest may also be explored for similar biological applications .
Anticancer Activity
The structural features of this compound, particularly the presence of a pyrazole ring and its derivatives, have been associated with anticancer activity. Further research could investigate its efficacy against various cancer cell lines .
Mécanisme D'action
Orientations Futures
The compound and its derivatives have shown significant activity against several kinds of tumors, HIV-1 growth, hepatitis-C virus, tuberculosis mycobacterial H37 Rv., and malaria parasite . This suggests potential future directions for research into the therapeutic applications of this compound and its derivatives. Further studies could also explore its potential uses in industrial applications, given its involvement in extraction and spectrophotometric determination of metal ions, catalytic processes, and wastewater treatment .
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-14-19(23(32)29(27(14)3)15-9-5-4-6-10-15)25-21(30)17-13-16-20(26(17)2)24-18-11-7-8-12-28(18)22(16)31/h4-13H,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZASSBTACJRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(N3C)N=C5C=CC=CN5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2790252.png)
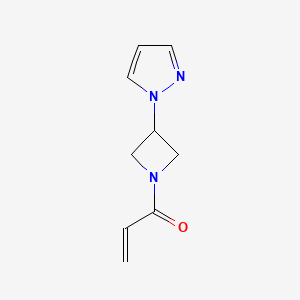
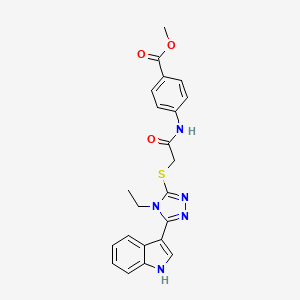
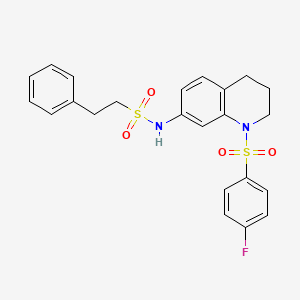
![6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2790256.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2790258.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2790259.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2790262.png)
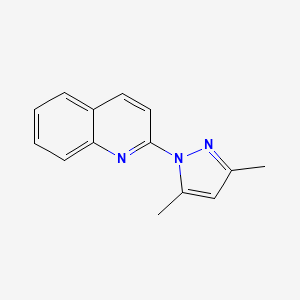
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2790268.png)
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2790270.png)
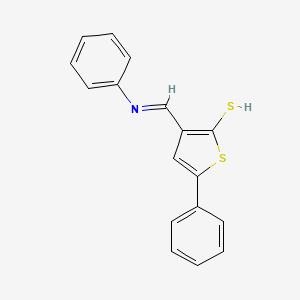
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
![6-[(4-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2790275.png)